molecular formula C12H15Cl2N3O B2652819 N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide CAS No. 21492-28-4

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide

Cat. No. B2652819
CAS RN: 21492-28-4
M. Wt: 288.17
InChI Key: MHGBNKILXYHXGE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. CRF1 receptors are widely distributed in the brain and play a crucial role in the regulation of stress responses, anxiety, and depression. CP-154,526 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.

Scientific Research Applications

Metabolism Studies

One significant application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide is in the field of metabolism studies. For instance, the metabolism of similar compounds in the 4-methylpiperazine-1-carbodithioc acid group has been extensively researched. A study focused on understanding the major metabolites of a newly synthesized compound, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, in rat bile. This was accomplished using high-performance liquid chromatography/tandem mass spectrometry with electrospray ionization, revealing extensive metabolism and identification of multiple metabolites (Jiang et al., 2007).

Synthesis of New Compounds

The synthesis of new amides containing an N-methylpiperazine fragment, closely related to N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has also been explored. This involves reactions of 1-methylpiperazine with various chlorides and esters, demonstrating the versatility and potential of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in synthesizing new chemical entities (Koroleva et al., 2011).

Drug Binding Affinities

Research into the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, a category that includes N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide, has been conducted. This involves testing for D3 receptor binding affinities to evaluate intrinsic activity, indicating potential applications in neurological or psychiatric drug development (Leopoldo et al., 2005).

Physicochemical and Biological Properties

Studies on poly(amido-amine)s carrying 2-methylpiperazine reveal insights into the basicity of amino groups and cytotoxic effects, which can be extrapolated to understand the physicochemical and biological properties of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide (Ferruti et al., 2000).

Catalysis in Organic Synthesis

Additionally, N-methylpiperazine-functionalized compounds have been utilized in catalysis for organic synthesis. This includes the catalysis of the Gewald reaction, demonstrating the application of N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide in facilitating chemical reactions (Ma et al., 2012).

Future Directions

The future directions for research on “N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O/c1-16-4-6-17(7-5-16)12(18)15-9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGBNKILXYHXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-methylpiperazine-1-carboxamide

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